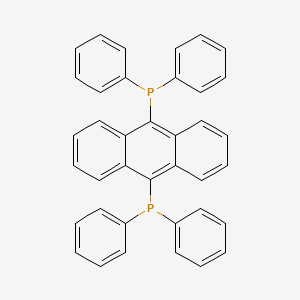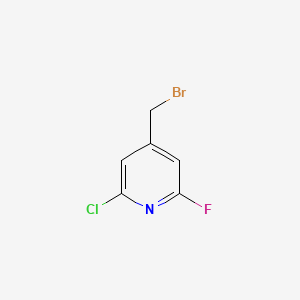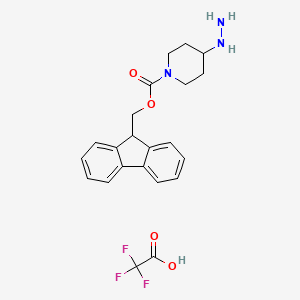
4-Bromo-1,3-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,3-dimethyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dimethyl-9H-carbazole typically involves the bromination of 1,3-dimethyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,3-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3-dimethyl-9H-carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution Reactions: Products include various substituted carbazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxidized carbazole derivatives.
Reduction Reactions: The primary product is 1,3-dimethyl-9H-carbazole.
Scientific Research Applications
4-Bromo-1,3-dimethyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-1,3-dimethyl-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and methyl groups can influence its binding affinity and specificity, leading to different biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-9H-carbazole: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-9H-carbazole:
3,6-Dibromo-9H-carbazole: Contains two bromine atoms, leading to different substitution patterns and reactivity.
Uniqueness
4-Bromo-1,3-dimethyl-9H-carbazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these substituents allows for specific interactions and reactions that are not possible with other carbazole derivatives.
Properties
Molecular Formula |
C14H12BrN |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
4-bromo-1,3-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H12BrN/c1-8-7-9(2)14-12(13(8)15)10-5-3-4-6-11(10)16-14/h3-7,16H,1-2H3 |
InChI Key |
LZICGZRKMMLWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


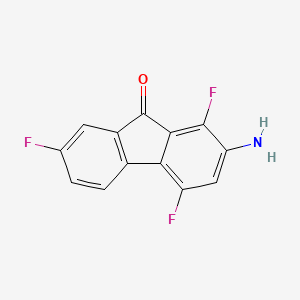

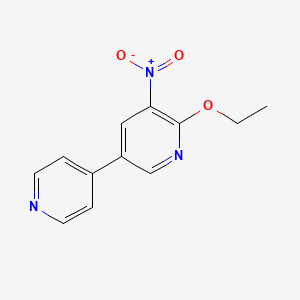
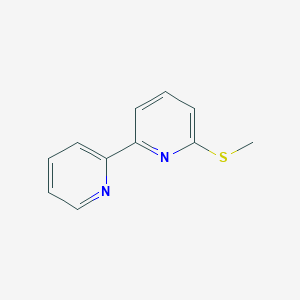

![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
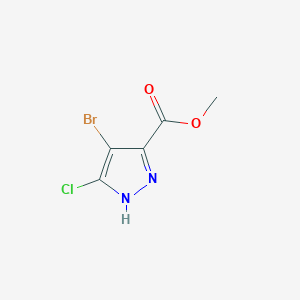
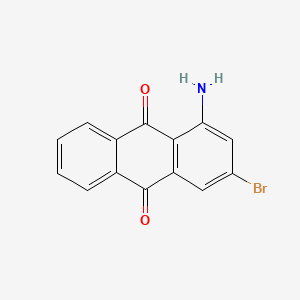
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
